![molecular formula C14H16FNO B5739957 1-[3-(4-fluorophenyl)acryloyl]piperidine](/img/structure/B5739957.png)
1-[3-(4-fluorophenyl)acryloyl]piperidine
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Overview
Description
1-[3-(4-fluorophenyl)acryloyl]piperidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of piperidine derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-[3-(4-fluorophenyl)acryloyl]piperidine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and glutamate. The compound has also been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which play a role in the inflammatory response.
Biochemical and Physiological Effects:
1-[3-(4-fluorophenyl)acryloyl]piperidine has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta. It has also been found to reduce the activity of enzymes such as cyclooxygenase and lipoxygenase, which play a role in the inflammatory response. In addition, the compound has been found to exhibit anticonvulsant and analgesic properties.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[3-(4-fluorophenyl)acryloyl]piperidine in lab experiments include its potential therapeutic applications and its ability to modulate the activity of neurotransmitters and enzymes. However, the limitations of using the compound include its limited availability and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 1-[3-(4-fluorophenyl)acryloyl]piperidine. These include further studies on its potential therapeutic applications, its mechanism of action, and its safety and toxicity profiles. In addition, research could focus on developing new derivatives of the compound with enhanced pharmacological properties. Finally, studies could investigate the potential use of the compound in combination with other drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 1-[3-(4-fluorophenyl)acryloyl]piperidine involves the reaction of 4-fluorophenylacetic acid with piperidine. The reaction is catalyzed by a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The resulting product is then subjected to acylation using acryloyl chloride to obtain 1-[3-(4-fluorophenyl)acryloyl]piperidine. The purity and yield of the product can be enhanced by recrystallization and column chromatography.
Scientific Research Applications
1-[3-(4-fluorophenyl)acryloyl]piperidine has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-1-piperidin-1-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c15-13-7-4-12(5-8-13)6-9-14(17)16-10-2-1-3-11-16/h4-9H,1-3,10-11H2/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDYXKIAEGBYIE-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C=C/C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-fluorophenyl)-1-(piperidin-1-yl)prop-2-en-1-one |
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